Cas no 2098084-53-6 (3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide)

3-(3-Cyclopropyl-1H-pyrazol-4-yl)propanimidamide is a specialized organic compound featuring a cyclopropyl-substituted pyrazole core linked to a propanimidamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The cyclopropyl group enhances steric and electronic properties, while the propanimidamide functionality offers versatility in synthetic modifications. Its well-defined molecular architecture makes it a valuable intermediate for developing biologically active compounds, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further contribute to its utility in high-precision chemical synthesis. Researchers may explore its use in targeted drug discovery or mechanistic studies due to its balanced lipophilicity and functional group compatibility.
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide structure
2098084-53-6 structure
Product Name:3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
CAS No:2098084-53-6
MF:C9H14N4
MW:178.234261035919
CID:5725734
PubChem ID:121212054
Update Time:2025-09-22

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide Chemical and Physical Properties

Names and Identifiers

    • F2198-2708
    • AKOS026722223
    • AKOS026723346
    • 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
    • 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
    • F2198-4259
    • 2098084-53-6
    • Inchi: 1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13)
    • InChI Key: JUYDTXNYPBPCTI-UHFFFAOYSA-N
    • SMILES: N1C(=C(C=N1)CCC(=N)N)C1CC1

Computed Properties

  • Exact Mass: 178.121846464g/mol
  • Monoisotopic Mass: 178.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 78.6Ų

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide Pricemore >>

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Additional information on 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide

Recent Advances in the Study of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CAS: 2098084-53-6)

The compound 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CAS: 2098084-53-6) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This heterocyclic small molecule, featuring a unique pyrazole core with cyclopropyl and propanimidamide substituents, has demonstrated significant potential in modulating biological targets. Recent studies have focused on its synthesis, structure-activity relationships (SAR), and therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers developed an improved synthetic route for 2098084-53-6 with 78% overall yield through a four-step process involving cyclopropanation, pyrazole formation, and amidine introduction. The optimized protocol addressed previous challenges in controlling regioselectivity during pyrazole ring formation, enabling more efficient production of this scaffold for biological evaluation.

Pharmacological characterization has revealed that 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide exhibits selective inhibition of protein kinase C (PKC) isoforms, particularly PKCθ, with an IC50 of 320 nM. This specificity makes it a valuable chemical probe for studying T-cell activation pathways and suggests potential applications in autoimmune disease therapeutics. Structural analysis indicates that the cyclopropyl group contributes to binding pocket accommodation while the propanimidamide moiety forms critical hydrogen bonds with the kinase hinge region.

Recent preclinical studies have explored the compound's pharmacokinetic properties, demonstrating reasonable oral bioavailability (F = 42%) in rodent models. Metabolic stability studies using human liver microsomes showed a half-life of 56 minutes, with primary oxidative metabolism occurring at the cyclopropyl ring. These findings have prompted medicinal chemistry efforts to develop analogs with improved metabolic stability while maintaining target engagement.

Emerging applications in chemical biology include the use of 2098084-53-6 as a core scaffold for developing targeted protein degraders (PROTACs). Researchers have successfully conjugated this molecule to E3 ligase ligands, creating bifunctional compounds that induce selective degradation of PKC family members. This approach has shown promise in overcoming compensatory signaling often observed with traditional kinase inhibitors.

Ongoing research directions include investigating the compound's potential in combination therapies and exploring its off-target effects through comprehensive kinome profiling. The development of radiolabeled versions for target engagement studies is also underway, which could provide valuable tools for translational research. As understanding of this chemical scaffold deepens, it continues to offer new opportunities for drug discovery and biological probe development in immunology and oncology.

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